molecular formula C33H36FN11OS B12847104 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile CAS No. 94160-38-0

2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile

Cat. No.: B12847104
CAS No.: 94160-38-0
M. Wt: 653.8 g/mol
InChI Key: VJGMBVBSKSYWOW-UHFFFAOYSA-N
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Description

2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile is a complex organic compound that features a unique structure combining azo groups, a triazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of aniline derivatives followed by coupling with phenylazo thiophene.

    Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving cyanuric chloride and dibutylamine.

    Final Coupling: The final step involves the coupling of the triazine derivative with the azo compound under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo groups can yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with proteins and nucleic acids, potentially altering their function.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-chloro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile
  • 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-methyl-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile

Uniqueness

The uniqueness of 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile lies in its specific combination of functional groups, which imparts unique chemical and physical properties. The presence of the fluoro group in the triazine ring enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

94160-38-0

Molecular Formula

C33H36FN11OS

Molecular Weight

653.8 g/mol

IUPAC Name

2-[[4-[2-cyanoethyl-[2-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile

InChI

InChI=1S/C33H36FN11OS/c1-3-5-18-45(19-6-4-2)32-37-31(34)38-33(39-32)46-22-21-44(20-10-17-35)28-15-13-27(14-16-28)41-43-30-25(24-36)23-29(47-30)42-40-26-11-8-7-9-12-26/h7-9,11-16,23H,3-6,10,18-22H2,1-2H3

InChI Key

VJGMBVBSKSYWOW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)F)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(S3)N=NC4=CC=CC=C4)C#N

Origin of Product

United States

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